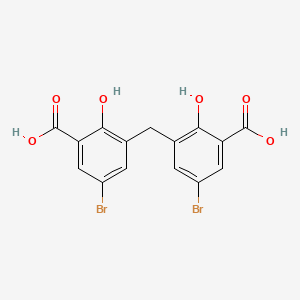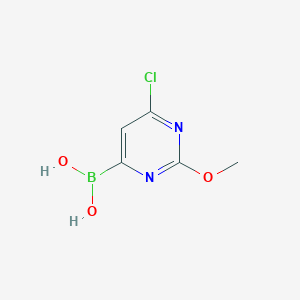![molecular formula C34H36N4 B13994732 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine CAS No. 38556-77-3](/img/structure/B13994732.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is a complex organic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound, with its bis(4-methylphenyl) substituents, makes it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . Another approach involves the diamination of olefins, which can be catalyzed by various metal catalysts . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also notable methods .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are frequently used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield imidazolidinone derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations . In biology and medicine, it has been studied for its potential as an anticancer agent and anticoagulant . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- involves its interaction with specific molecular targets. For example, it can inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a potent pharmacological agent.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share structural similarities but differ in their substituents and specific biological activities.
Uniqueness: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is unique due to its bis(4-methylphenyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
38556-77-3 |
|---|---|
Fórmula molecular |
C34H36N4 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C34H36N4/c1-25-5-13-29(14-6-25)35-21-22-36(30-15-7-26(2)8-16-30)33(35)34-37(31-17-9-27(3)10-18-31)23-24-38(34)32-19-11-28(4)12-20-32/h5-20H,21-24H2,1-4H3 |
Clave InChI |
PHEJENSGDCUUBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(C2=C3N(CCN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)


![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)

![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)



